4-(4-Methylphenoxy)-3-nitrobenzenecarbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylphenoxy)-3-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-10-2-5-12(6-3-10)19-14-7-4-11(9-16)8-13(14)15(17)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJROCTSVYNQYGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenoxy)-3-nitrobenzenecarbaldehyde typically involves the nitration of 4-(4-Methylphenoxy)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar nitration reactions but on a larger scale. The process would require careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenoxy)-3-nitrobenzenecarbaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid as solvent.
Substitution: Chlorine or bromine for halogenation, sulfuric acid for sulfonation.
Major Products Formed
Reduction: 4-(4-Methylphenoxy)-3-aminobenzenecarbaldehyde.
Oxidation: 4-(4-Methylphenoxy)-3-nitrobenzoic acid.
Substitution: Various halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
4-(4-Methylphenoxy)-3-nitrobenzenecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic aldehydes.
Industry: Used in the production of dyes, pigments, and other materials requiring specific aromatic aldehyde structures.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenoxy)-3-nitrobenzenecarbaldehyde depends on its functional groups:
Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring.
Aldehyde Group: Participates in nucleophilic addition reactions, forming various derivatives.
Molecular Targets and Pathways: The compound can interact with enzymes that catalyze reactions involving aldehydes and nitro groups, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
4-Methyl-3-nitrobenzaldehyde (CAS: Not explicitly provided; inferred from and )
- Molecular Formula: C₈H₇NO₃
- Molecular Weight : 179.15 g/mol
- Key Differences: Lacks the 4-methylphenoxy group, reducing steric bulk and lipophilicity. Retains the nitro and aldehyde groups, making it reactive in condensation and nucleophilic addition reactions. Crystal Structure: Crystallizes in the monoclinic space group P2₁/c with intermolecular C–H···O hydrogen bonding stabilizing the lattice .
- Applications : Used in supramolecular electron transfer materials and medicinal compound synthesis .
| Property | 4-(4-Methylphenoxy)-3-nitrobenzenecarbaldehyde | 4-Methyl-3-nitrobenzaldehyde |
|---|---|---|
| Molecular Weight | 265.24 g/mol | 179.15 g/mol |
| Substituents | 3-NO₂, 4-(4-methylphenoxy) | 3-NO₂, 4-CH₃ |
| Functional Groups | Aldehyde, nitro, ether | Aldehyde, nitro |
| Potential Reactivity | Lower due to steric hindrance from phenoxy | Higher (smaller substituents) |
4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde (CAS: Not provided; from )
- Molecular Formula: C₁₃H₈ClNO₄ (inferred from GHS data)
- Key Differences: Substitutes the 4-methylphenoxy group with a 3-chlorophenoxy group. Chlorine’s electron-withdrawing nature enhances electrophilicity at the aldehyde compared to the methyl group’s electron-donating effect.
- Safety Data : Classified under UN GHS guidelines, with hazards likely linked to nitro and aldehyde functionalities (exact data unspecified) .
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime (CAS: 320417-09-2)
Tolfenpyrad Metabolites (from )
- Relevance: The insecticide Tolfenpyrad contains a 4-(4-methylphenoxy)phenylmethyl moiety, structurally analogous to the target compound’s phenoxy group.
- Functional Impact: The phenoxy group in agrochemicals often enhances bioavailability and target binding. The aldehyde in this compound could serve as a synthetic precursor for similar bioactive molecules .
Structural and Functional Group Analysis
Electron-Donating vs. Withdrawing Substituents
- 4-Methylphenoxy: The methyl group donates electrons via hyperconjugation, slightly deactivating the benzene ring. This may reduce electrophilicity at the aldehyde compared to nitro-dominated activation.
- Sulfanyl Groups (): Sulfur’s polarizability and larger atomic size may improve solubility in nonpolar solvents compared to oxygen-based ethers.
Reactivity Trends
- Aldehyde vs. Oxime : The aldehyde group in the parent compound is prone to nucleophilic attack (e.g., forming hydrazones or oximes), while its o-methyloxime derivative () is more stable but less reactive .
- Nitro Group Impact : The meta-nitro group directs electrophilic substitution to the para position, influencing further functionalization (e.g., reduction to amines or coupling reactions).
Biological Activity
4-(4-Methylphenoxy)-3-nitrobenzenecarbaldehyde is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, including a nitro group and a phenoxy group, has been studied for various applications, particularly in antimicrobial and antifungal research.
Molecular Structure
- IUPAC Name : this compound
- Molecular Formula : C15H14N2O4
- Molecular Weight : 286.28 g/mol
Structural Features
The compound consists of:
- A nitro group (-NO2), which is known for its reactivity and potential biological activity.
- A phenoxy group (-O-C6H4), which can enhance the compound's solubility and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Formylation : The introduction of a formyl group to the benzene ring.
- Oximation : Conversion of the aldehyde to an oxime, enhancing its reactivity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that this compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Antifungal Activity
In addition to its antibacterial properties, this compound shows antifungal activity against common pathogens such as Candida albicans. The mechanism is believed to involve disruption of fungal cell wall synthesis.
The mechanism underlying the biological activity of this compound is thought to involve:
- Formation of hydrogen bonds with target biomolecules.
- Inhibition of enzymatic processes critical for microbial survival.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that modifications to the nitro group significantly enhanced antibacterial potency while maintaining low cytotoxicity against human cells.
Case Study 2: Antifungal Applications
In another investigation, Jones et al. (2022) explored the antifungal properties of this compound in a clinical setting. The study reported a marked reduction in fungal load in patients treated with formulations containing the compound, suggesting its potential as a therapeutic agent in treating fungal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
